molecular formula C17H16O4 B1216121 Batatasin I CAS No. 51415-00-0

Batatasin I

Cat. No. B1216121
CAS RN: 51415-00-0
M. Wt: 284.31 g/mol
InChI Key: KGYHMWVRKYFQQR-UHFFFAOYSA-N
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Description

Batatasin I is a growth inhibitor identified in the dormant bulbils of Chinese yam (Dioscorea batatas), characterized as 6-hydroxy-2,4,7-trimethoxyphenanthrene. Its synthesis, molecular structure, and inhibitory activities against plant growth have been documented, alongside its physiological activities such as suppression of seed germination and seedling growth in various plants (Hashimoto & Tajima, 1978).

Synthesis Analysis

The synthesis of Batatasin I analogues has been explored to understand its structure-activity relationships. For instance, batatasin IV and V were isolated from Chinese yam, and an analogue, 3,4′-dihydroxy-5-methoxybibenzyl, was synthesized, providing insights into the chemical diversity and potential modifications of batatasin compounds (Hashimoto & Tajima, 1978).

Molecular Structure Analysis

Batatasin I's molecular structure is characterized by three methoxy groups and a hydroxyl group attached to a phenanthrene skeleton, contributing to its biological activities. Its structure-activity relationship was further elucidated through the synthesis of batatasin-derived compounds, revealing the significance of hydroxyl positions in inhibiting α-glucosidase, an enzyme relevant to antidiabetic activities (Weiping Hu et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of Batatasin I, alongside its derivatives, has been studied through their interaction with human serum albumin, indicating the formation of non-electroactive complexes. These interactions, explored using voltammetric and spectroscopic methods, shed light on the compound's chemical behavior in biological systems (Jinhua Zhu et al., 2016).

Physical Properties Analysis

The physical properties of Batatasin I, such as solubility and crystal structure, are essential for its biological activities and interactions. Although direct studies on Batatasin I's physical properties were not identified, the analysis of similar compounds provides insights into the importance of molecular features like solubility and crystal form in their biological functions.

Chemical Properties Analysis

Batatasin I exhibits various chemical properties, including interaction with enzymes and modulation of cellular processes. For instance, it has been found to suppress the generation of prostaglandin D2 and leukotriene C4 in mouse bone marrow-derived mast cells, indicating its potential anti-inflammatory properties (Yue Lu et al., 2011).

Scientific Research Applications

Antidiabetic Potential

Batatasin I, along with other batatasins, demonstrates significant inhibitory effects on α-glucosidase, an enzyme linked to postprandial hyperglycemia in diabetes. This inhibition is shown to be reversible and noncompetitive. The study indicates that batatasins, particularly Batatasin I, could be potential candidates for antidiabetic agents due to their functional properties in alleviating postprandial hyperglycemia (Hu et al., 2015).

Growth Inhibition Properties

Batatasins, including Batatasin I, have been found to possess properties that inhibit certain plant growth activities. They have been isolated from dormant bulbils of Chinese yam and other related species, and their inhibitory activities on lettuce seed germination, lettuce hypocotyl elongation, and wheat coleoptile section elongation have been described. This demonstrates their role in plant dormancy and growth regulation processes (Hashimoto & Tajima, 1978).

Dormancy-Inducing Substances

Batatasin I is identified as a growth inhibitor in dormant yam bulbils. Its application has been shown to suppress the sprouting of bulbils, with this inhibitory action being reversible through low-temperature stratification. This highlights Batatasin I's potential role in controlling the dormancy cycle of certain plant species (Hashimoto, Hasegawa, & Kawarada, 1972).

Inhibition of Photosynthesis and Respiration

Studies on the effects of batatasins, including Batatasin I, on photosynthesis and respiration in plant cells reveal that they can inhibit CO2-dependent oxygen evolution and electron flow in chloroplasts and mitochondria. This inhibition is reversible, suggesting a potential role for these compounds in the regulation of energy production and utilization in plants (Iino, Hashimoto, & Heber, 2004).

Role in Non-Dormant Plant Parts

Research has also shown that Batatasin I can be isolated from non-dormant parts of plants, such as the non-dormant bulbils of Dioscorea opposita. This suggests a broader role for Batatasin I in plant physiology beyond dormancy induction (El-Olemy & Reisen, 1979).

Inhibition of Leukotriene A4 Hydrolase

Batatasin IV, closely related to Batatasin I, has shown inhibitory activities against the leukotriene A4 hydrolase enzyme, which may indicate anti-inflammatory properties. This points towards a potential therapeutic application of batatasins in inflammatory diseases (Petruncio et al., 2020).

Future Directions

Batatasin I, especially Batatasin III and IV, are promising α-glucosidase inhibitors, which therefore could be used as functional food to alleviate postprandial hyperglycemia and as potential candidates for the development of antidiabetic agents .

properties

IUPAC Name

2,5,7-trimethoxyphenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-19-12-6-11-5-4-10-7-15(20-2)14(18)9-13(10)17(11)16(8-12)21-3/h4-9,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYHMWVRKYFQQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC3=CC(=C(C=C32)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00199403
Record name 3-Phenanthrenol, 2,5,7-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Batatasin I
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038778
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Batatasin I

CAS RN

51415-00-0
Record name Batatasin I
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51415-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Batatasin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051415000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenanthrenol, 2,5,7-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BATATASIN I
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26K4DP7BUA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Batatasin I
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038778
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

148.5 - 149.6 °C
Record name Batatasin I
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038778
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
162
Citations
W Hu, G Cao, J Zhu, J Li, X Liu - RSC advances, 2015 - pubs.rsc.org
… This study investigated the inhibitory effects and mechanisms of Batatasin I, III, IV, V against α-glucosidase regarding their antidiabetic activities. The results revealed that Batatasin I, III, …
Number of citations: 23 pubs.rsc.org
KD Yoon, MH Yang, SI Nam, JH Park… - Natural Product …, 2007 - koreascience.kr
Phenathrene derivatives, such as batatasins, are well-known constituents in Dioscorea Rhizoma. Although phenanthrenes have been reported as representative compounds in this …
Number of citations: 8 koreascience.kr
Z Naturforsch - Arch. Pharm, 1974 - znaturforsch.com
… We wish to report on the isolation of batatasin I (1) from the fresh rhizomes of the poisonous yam Dioscorea dumetorum Pax. It was isolated by column chromatography and identified by …
Number of citations: 0 www.znaturforsch.com
KD Yoon, MH Yang, YW Chin, YJ Kim… - Natural Product …, 2009 - koreascience.kr
Gradient centrifugal partition chromatography (GCPC) method was developed and applied to isolate 3, 5-dimethoxyphenanthrene-2, 7-diol (DMP) and batatasin-I (BA-I) from the …
Number of citations: 4 koreascience.kr
Y Lu, M Jin, SJ Park, KH Son, JK Son… - Biological and …, 2011 - jstage.jst.go.jp
… Its chemical structure was established as batatasin I by comparison of 1H- and 13CNMR data with those reported previously.Batatasin I used in this study showed a single spot on …
Number of citations: 11 www.jstage.jst.go.jp
MM El–Olemy, J Reisen - Planta medica, 1979 - thieme-connect.com
… We wish to report on the isolation of batatasin I from non-dormant yam bulbils of D. opposita … to authentic batatasin I was clearly apparent in the extract. The identity of batatasin I in the …
Number of citations: 8 www.thieme-connect.com
MM El-Olemy, J Reisch - Zeitschrift für Naturforschung C, 1979 - degruyter.com
… corre sponding to batatasin I (Rf 0.60). Upon spraying the plates with 10% H2S04 and heating at 110 C for 10 min, this batatasin I band as will as authentic batatasin I gave a yellow …
Number of citations: 7 www.degruyter.com
DE Fagboun, SK Ogundana, SA Adesanya… - Phytochemistry, 1987 - Elsevier
… inducing compounds batatasin I, II, III, IV and V have been isolated from D. batatas [2-4] and detected in Discorea species other than the white yam [S]. Batatasin I together with hircinol …
Number of citations: 38 www.sciencedirect.com
T Hashimoto, M Tajima - Phytochemistry, 1978 - Elsevier
… Inhibitory activities of these three compounds as well as batatasin I (6-hydroxy-2,4,7-trimethoxyphenanthrene) and batatasin III (3,3′-dihydroxy-5-methoxy-bibenzyl) in lettuce seed …
Number of citations: 52 www.sciencedirect.com
KH Fritzemeier, H Kindi, E Schlösser - Zeitschrift für Naturforschung …, 1984 - degruyter.com
… this work and denoted by batatasin I. We established the identity of this phenanthrene which should be batatasin I (6-hydroxy-2,4,7-trimethoxyphenanthrene) or iso-batatasin I (7-hydroxy…
Number of citations: 16 www.degruyter.com

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